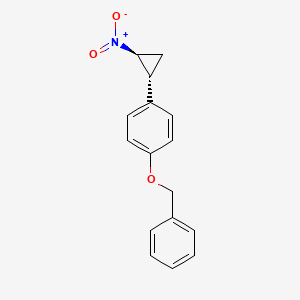

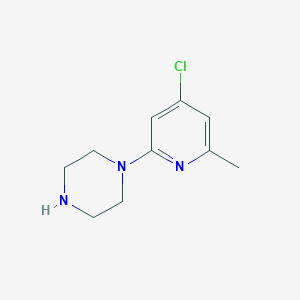

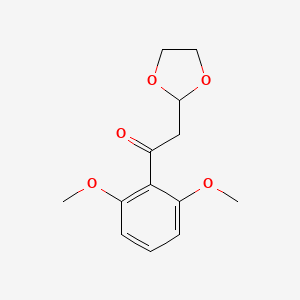

![molecular formula C7H9N3O2 B1400293 3-Methyl-6,7-Dihydro-5H-Pyrrolo[2,1-c][1,2,4]triazol-7-carbonsäure CAS No. 1190392-04-1](/img/structure/B1400293.png)

3-Methyl-6,7-Dihydro-5H-Pyrrolo[2,1-c][1,2,4]triazol-7-carbonsäure

Übersicht

Beschreibung

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyrrolopyrazin-Derivate, zu denen auch die fragliche Verbindung gehört, haben eine signifikante antibakterielle Aktivität gezeigt . Diese Verbindungen waren gegen eine Vielzahl von Bakterien- und Pilzstämmen wirksam, was sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente macht .

Entzündungshemmende Aktivität

Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin, einschließlich Autoimmunerkrankungen und chronisch-entzündlicher Erkrankungen .

Antivirale Aktivität

Pyrrolopyrazin-Derivate haben antivirale Aktivitäten gezeigt . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung von antiviralen Medikamenten, insbesondere im aktuellen globalen Kontext, in dem ein hoher Bedarf an wirksamen antiviralen Therapien besteht .

Antioxidative Aktivität

Diese Verbindungen haben antioxidative Eigenschaften gezeigt . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale. Daher könnten diese Verbindungen bei der Entwicklung von Antioxidans-Präparaten oder -Medikamenten eingesetzt werden .

Antitumor-Aktivität

Pyrrolopyrazin-Derivate haben Antitumor-Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebstherapien eingesetzt werden könnten .

Kinase-Hemmende Aktivität

Diese Verbindungen haben eine Aktivität bei der Kinase-Hemmung gezeigt . Kinasen sind Enzyme, die eine Schlüsselrolle in verschiedenen zellulären Prozessen spielen, einschließlich Zellwachstum und -teilung. Hemmer dieser Enzyme werden bei der Behandlung verschiedener Krankheiten eingesetzt, darunter Krebs .

DNA-Bindungsstudien

Einige Derivate haben moderate Wechselwirkungen mit Rinderserumalbumin (BSA) und Kälberthymus-Desoxyribonukleinsäure (ctDNA) gezeigt . Dies deutet auf potenzielle Anwendungen im Bereich der Biochemie und Molekularbiologie hin .

Forschung zur Medikamentenentwicklung

Die Struktur von Pyrrolopyrazin ist ein attraktives Gerüst für die Forschung zur Medikamentenentwicklung . Es kann als Ausgangspunkt für die Entwicklung und Synthese neuer Wirkstoffkandidaten zur Behandlung verschiedener Krankheiten dienen .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator of inflammation and cell death, and its inhibition can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Mode of Action

The compound might bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding could inhibit the kinase activity of RIPK1, preventing the downstream signaling cascade that leads to necroptosis .

Biochemical Pathways

The inhibition of RIPK1 can affect the necroptosis pathway, a form of regulated cell death. By inhibiting RIPK1, the compound might prevent the activation of downstream effectors like RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), thereby preventing cell death .

Result of Action

The inhibition of RIPK1 and the subsequent prevention of necroptosis could potentially mitigate the symptoms of diseases related to inflammation, neurodegeneration, and cancer .

Biochemische Analyse

Biochemical Properties

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid and RIPK1 inhibits the kinase activity, thereby preventing necroptosis . This inhibition is achieved through binding to the allosteric pocket of RIPK1, which alters the enzyme’s conformation and activity .

Cellular Effects

The effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid on various cell types and cellular processes are profound. In human and mouse cellular assays, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it prevents the initiation of necroptosis, thereby protecting cells from necroptotic cell death . This protective effect extends to various cell types, including neuronal cells, where it helps mitigate neurodegenerative processes . Additionally, 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the necroptotic signaling pathway . Additionally, 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the protective effects of this compound on cellular function can persist, although the degree of protection may diminish over time due to gradual degradation . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve the compound’s efficacy .

Dosage Effects in Animal Models

The effects of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of precise dosage control to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s overall efficacy and duration of action .

Transport and Distribution

The transport and distribution of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules . Its localization and accumulation within specific tissues can influence its therapeutic potential and safety profile .

Subcellular Localization

The subcellular localization of 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby enhancing its efficacy and minimizing off-target effects .

Eigenschaften

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGJRWRZDCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

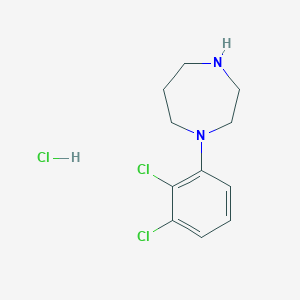

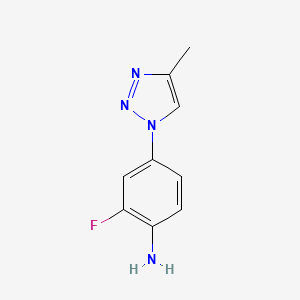

![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)

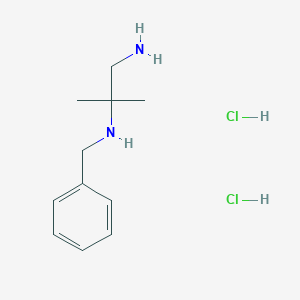

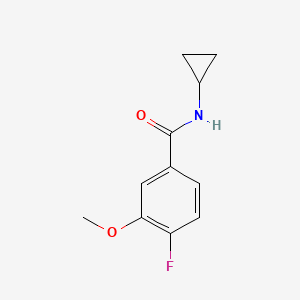

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

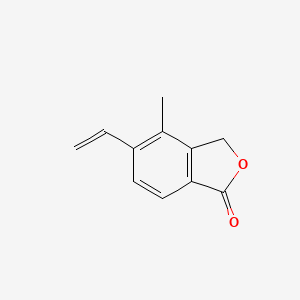

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)